molecular formula C9H20ClN B2572192 3-Tert-butylcyclopentan-1-amine;hydrochloride CAS No. 2361634-13-9

3-Tert-butylcyclopentan-1-amine;hydrochloride

Cat. No. B2572192
CAS RN: 2361634-13-9
M. Wt: 177.72
InChI Key: VGQABFWMKJUENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H20ClN . It has a molecular weight of 177.7 g/mol . This compound is intended for research use only and is not for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 3-Tert-butylcyclopentan-1-amine;hydrochloride can be represented by the SMILES notation: Cl.CC©©C1CCC(N)C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

3-Tert-butylcyclopentan-1-amine;hydrochloride has a molecular weight of 177.7 g/mol and a molecular formula of C9H20ClN . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available at the moment.

Scientific Research Applications

Radical Multicomponent Carboamination of [1.1.1]Propellane

This study introduces an efficient method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, including 3-substituted BCP-amines, through a radical multicomponent carboamination of [1.1.1]propellane. The method features mild conditions and is significant for generating drug-like molecules with enhanced permeability, solubility, and metabolic stability. The findings open new pathways for synthesizing multifunctionalized BCP derivatives, which could potentially include 3-Tert-butylcyclopentan-1-amine hydrochloride analogs (Junichiro Kanazawa et al., 2017).

Versatile Intermediates for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of a wide range of amines. The methodology enables efficient synthesis of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, utilizing N-tert-butanesulfinyl imine derivatives. This approach highlights the potential for synthesizing compounds related to 3-Tert-butylcyclopentan-1-amine hydrochloride with high enantiomeric purity (J. Ellman et al., 2002).

Aminoalkylation of [1.1.1]Propellane

The first method to directly synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles is reported. This method significantly streamlines the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, demonstrating its utility in efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (J. Hughes et al., 2019).

Safety and Hazards

3-Tert-butylcyclopentan-1-amine;hydrochloride is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

3-tert-butylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)7-4-5-8(10)6-7;/h7-8H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQABFWMKJUENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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